![molecular formula C9H11N3 B2984003 2-(4,5-dihydro-1H-imidazol-2-yl)aniline CAS No. 28637-61-8](/img/structure/B2984003.png)
2-(4,5-dihydro-1H-imidazol-2-yl)aniline
Overview
Description
2-(4,5-dihydro-1H-imidazol-2-yl)aniline is a chemical compound with the molecular formula C9H11N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1H-imidazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine. Reaction conditions often involve heating in the presence of a base such as triethylamine .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acyl or sulfonyl chlorides can lead to the formation of products substituted at the nitrogen atom of the imine moiety and at the N-1 position of the imidazole ring .
Scientific Research Applications
2-(4,5-dihydro-1H-imidazol-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with various molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . The exact mechanism of action can vary, but it often involves binding to specific sites on enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4,5-dihydro-1H-imidazol-2-yl)aniline include other imidazole derivatives such as:
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an imidazole ring and an aniline moiety. This combination of functional groups allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
2-(4,5-Dihydro-1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
This compound is characterized by the presence of an imidazole ring, which contributes to its pharmacological properties. The compound can be synthesized through various methods, often involving the reaction of imidazoline derivatives with anilines.
Antitumor Activity
Recent studies have highlighted the potential of this compound and its derivatives as antitumor agents. A notable investigation focused on its metal complexes, specifically a copper(II) complex derived from the compound. This complex demonstrated promising results against the HeLa cell line, with an IC50 value of 2.13 μM, indicating effective cytotoxicity without significant toxicity to normal fibroblast cells (IC50 = 135.30 μM) .
Cardiovascular Effects
The compound has also been evaluated for its cardiovascular effects. A study investigated various derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine for their affinity towards imidazoline binding sites and adrenergic receptors. The most active compounds showed significant reductions in mean arterial blood pressure (MAP) in spontaneously hypertensive rats, suggesting potential antihypertensive properties .
The mechanism underlying the biological activity of this compound is linked to its interaction with specific receptors:
- Imidazoline Binding Sites (IBS) : The compound exhibits high affinity for IBS I(1) and I(2), which are implicated in regulating blood pressure.
- Adrenergic Receptors : It also interacts with alpha(1) and alpha(2) adrenergic receptors, contributing to its cardiovascular effects .
Data Summary
Case Studies
- Antitumor Efficacy : In vitro studies evaluated the cytotoxic effects of the copper complex of this compound on cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cells.
- Hypertension Model : In a rat model of hypertension, treatment with derivatives of this compound resulted in a dose-dependent decrease in MAP, supporting its potential as an antihypertensive agent .
Properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYKYFNPSYFWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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